![molecular formula C14H17N5O B2694745 (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone CAS No. 321533-75-9](/img/structure/B2694745.png)
(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as MPPM, is a synthetic compound that has been studied for its potential use as a pharmaceutical drug.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Research has demonstrated the synthesis of heterocyclic compounds, including pyrazole and pyridine derivatives, with significant anticancer and antimicrobial activities. For instance, compounds synthesized by incorporating biologically active heterocyclic entities, such as oxazole, pyrazoline, and pyridine, were evaluated against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), revealing that some compounds exhibited high potency. Additionally, these compounds showed promising in vitro antibacterial and antifungal activities, indicating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Antiviral Activities
Another study reported the synthesis of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, showcasing significant improvement in binding affinity and selectivity toward the A1 receptor subtype compared to other pyrazolo-pyridines previously reported. This highlights their potential application in developing treatments for diseases mediated by A1 adenosine receptors (Manetti et al., 2005).
Antifungal Activities
Research into (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has revealed their promising effect on antifungal activity. The study suggests that specific substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal activity, offering insights into the development of new antifungal agents (Lv et al., 2013).
Anti-inflammatory and Bronchodilatory Activities
Investigations into dual PDE3/4 inhibitors have identified compounds with potent combined bronchodilatory and anti-inflammatory activity, which could be highly valuable for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). This research outlines the potential of bicyclic heteroaromatic-dihydropyridazinones in the pharmaceutical development of new treatments for inflammatory respiratory diseases (Ochiai et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-methylpiperazino)[6-(1H-pyrazol-1-yl)-3-pyridinyl]methanone, also known as 1-methyl-4-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]piperazine, are inflammatory mediators such as TNF-α and IL-1β . These targets play a crucial role in the inflammatory process, which is a protective, dynamic, and adaptive reaction of the human body against any aggressive agent .
Mode of Action
The compound this compound interacts with its targets by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α . This interaction results in the alleviation of inflammation, as evidenced by a decrease in the number of writhings induced by acetic acid in a dose-dependent manner .
Biochemical Pathways
The compound this compound affects the inflammatory pathway. It reduces oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity . The downstream effects of these actions include the reduction of pain and inflammation .
Pharmacokinetics
The compound was administered orally in animal models, suggesting that it has sufficient bioavailability for oral administration
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the number of writhings induced by acetic acid, a decrease in paw licking time in the second phase of the formalin test, and a reduction in oedema formation . These effects suggest that the compound has significant anti-nociceptive and anti-inflammatory effects .
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17-7-9-18(10-8-17)14(20)12-3-4-13(15-11-12)19-6-2-5-16-19/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHARPYUDZYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

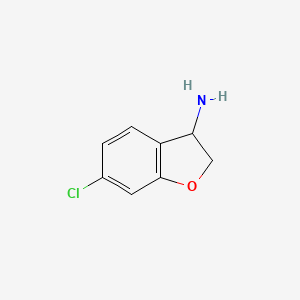
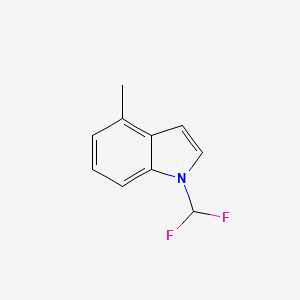
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
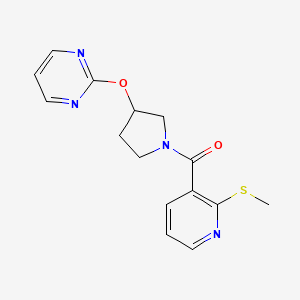
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2694671.png)
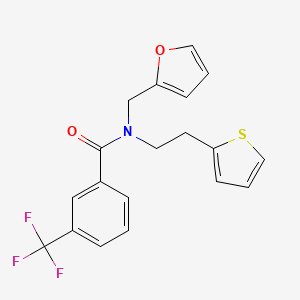

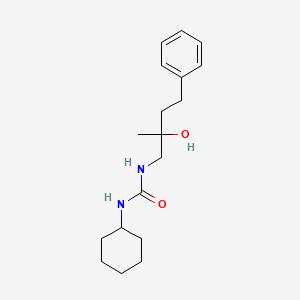
![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)
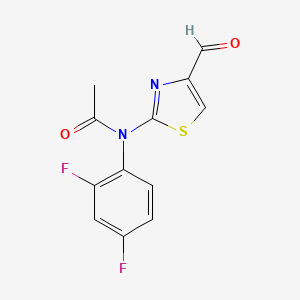
![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)